An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide
An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional chemical linker integral to advancements in bioconjugation and drug development.[1] Its unique structure, featuring a trifluoroethyl group and an azide (B81097) moiety connected by a flexible tetra-polyethylene glycol (PEG4) spacer, offers a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial property for biological applications.[2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Physicochemical Properties
The distinct functionalities of 1,1,1-Trifluoroethyl-PEG4-azide impart specific chemical characteristics that are advantageous in bioconjugation. The trifluoroethyl group can be used to react with primary amines, such as those on the lysine (B10760008) residues of proteins.[2][3] The azide group is a key component for "click chemistry," a set of rapid, selective, and high-yield chemical reactions.[4]
Table 1: Physicochemical and Structural Data for 1,1,1-Trifluoroethyl-PEG4-azide
| Property | Value | Reference(s) |
| Chemical Name | 14-azido-1,1,1-trifluoro-3,6,9,12-tetraoxatetradecane | [5] |
| Molecular Formula | C10H18F3N3O4 | [1][5] |
| Molecular Weight | 301.26 g/mol | [1][5] |
| CAS Number | 1817735-35-5 | [1][5] |
| Appearance | White or off-white powder/solid | [5] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water and aqueous buffers, as well as organic solvents like DMF and DMSO. | [6][7] |
| Storage Conditions | Recommended storage at -20°C in a dry, dark environment for long-term stability. | [5] |
Core Applications
The primary applications of 1,1,1-Trifluoroethyl-PEG4-azide lie in the fields of bioconjugation, drug delivery, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).
Click Chemistry
The azide group of 1,1,1-Trifluoroethyl-PEG4-azide enables its participation in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule.[4] It can also undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN, which advantageously proceeds without a copper catalyst.[4] These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with biological processes.[8]
PROTAC Linker
1,1,1-Trifluoroethyl-PEG4-azide is extensively used as a PEG-based linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[9] The PEG linker in a PROTAC plays a crucial role in connecting the target protein ligand to the E3 ligase ligand and influences the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[10]
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Bioconjugation
This protocol provides a general framework for the conjugation of an alkyne-modified biomolecule with 1,1,1-Trifluoroethyl-PEG4-azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
1,1,1-Trifluoroethyl-PEG4-azide
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20-100 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100-200 mM in water or DMSO/water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents at the desired concentrations. The sodium ascorbate solution should be made fresh for each experiment.
-
Copper-Ligand Complex Formation: Shortly before initiating the reaction, mix the CuSO4 and ligand solutions. A common ratio is 1:2 to 1:5 (CuSO4:ligand). Allow this mixture to incubate for a few minutes.[11][12]
-
Reaction Setup: In a reaction vessel, combine the alkyne-modified biomolecule and 1,1,1-Trifluoroethyl-PEG4-azide in the reaction buffer. The molar ratio will depend on the specific application and may require optimization.
-
Initiation of the Reaction: Add the pre-mixed copper-ligand complex to the reaction mixture.
-
Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[12]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, the conjugated product can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.
Synthesis of a PROTAC using a PEG Linker
This protocol outlines a representative two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a PEG linker like 1,1,1-Trifluoroethyl-PEG4-azide, assuming the POI ligand has a compatible alkyne group and the E3 ligase ligand has an amine for attachment to the trifluoroethyl end.
Step 1: Click Chemistry Conjugation of POI Ligand to the Linker
-
Follow the CuAAC protocol described in section 4.1 to conjugate the alkyne-functionalized POI ligand to 1,1,1-Trifluoroethyl-PEG4-azide.
-
After the reaction, purify the POI-linker intermediate using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.[10]
-
Characterize the intermediate by LC-MS and NMR to confirm its identity and purity.
Step 2: Attachment of the E3 Ligase Ligand
-
The trifluoroethyl group of the POI-linker intermediate is then reacted with an amine-containing E3 ligase ligand. This reaction may require specific coupling agents or activation steps depending on the exact nature of the reactants.
-
Dissolve the POI-linker intermediate and the amine-containing E3 ligase ligand in an anhydrous solvent like DMF.[10]
-
Add a suitable base, such as DIPEA, and any necessary coupling reagents.
-
Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.[10]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[10]
-
Characterize the final product using HRMS and NMR to confirm its structure and purity.[10]
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow
This diagram outlines the general workflow for the synthesis of a PROTAC molecule.
Caption: A generalized workflow for the design and synthesis of a PROTAC.
References
- 1. 1,1,1-Trifluoroethyl-PEG4-azide | 1817735-35-5 | SXC73535 [biosynth.com]
- 2. 1,1,1-Trifluoroethyl-PEG4-azide, 1817735-35-5 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
